

A Technical Guide to the Preliminary Toxicity of Darolutamide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Darolutamide-d4 |           |
| Cat. No.:            | B15544227       | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for drug development professionals. It is a synthesis of publicly available preclinical data from regulatory filings and research publications. **Darolutamide-d4** is a deuterated, stable isotope-labeled version of darolutamide, used primarily as an internal standard in analytical assays. As its toxicological profile is expected to be virtually identical to the active pharmaceutical ingredient, this guide focuses on the preclinical toxicity of darolutamide.

## **Executive Summary**

Darolutamide is a structurally distinct and potent second-generation androgen receptor inhibitor (ARI). This document provides a comprehensive overview of its non-clinical toxicity profile, drawing data from pivotal studies submitted for regulatory approval. The preclinical safety evaluation of darolutamide has demonstrated a toxicity profile primarily characterized by pharmacologically predictable effects on male reproductive organs. The compound is not considered to have a relevant genotoxic potential for human use. Safety pharmacology studies revealed no significant concerns for central nervous system or respiratory function at clinically relevant exposures, and while cardiovascular effects were noted at high intravenous doses, the risk appears low with oral administration. This guide summarizes key quantitative data, details the experimental protocols of foundational toxicity studies, and visualizes relevant biological and experimental pathways.



## **Mechanism of Action: Androgen Receptor Inhibition**

Darolutamide exerts its therapeutic effect by potently and competitively antagonizing the androgen receptor (AR). Its mechanism involves a multi-faceted blockade of the AR signaling pathway, which is critical for the growth and survival of prostate cancer cells.[1][2]

The key steps in this pathway and the points of inhibition by darolutamide are:

- Competitive Binding: Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), diffuse into the cell and bind to the ligand-binding domain of the AR in the cytoplasm. Darolutamide competes with these native androgens for the same binding site.[1]
- Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically undergoes a conformational change and translocates into the nucleus. Darolutamide binding prevents this critical step, sequestering the receptor in the cytoplasm.[1][2][3]
- Inhibition of AR-Mediated Transcription: Once in the nucleus, the activated AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell proliferation and survival. By preventing nuclear translocation, darolutamide effectively blocks this AR-mediated gene transcription.[2][4]

This comprehensive inhibition of the AR signaling pathway leads to decreased proliferation of prostate cancer cells and potent anti-tumor activity.[5][6]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Darolutamide on the Androgen Receptor Signaling Pathway.



## **Summary of Non-Clinical Toxicity Studies**

A series of non-clinical studies were conducted in accordance with international guidelines to characterize the toxicological profile of darolutamide. These included single and repeat-dose toxicity, genotoxicity, and safety pharmacology evaluations.

## **Acute and Repeat-Dose Toxicity**

Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species for up to 26 and 39 weeks, respectively. The primary and dose-limiting toxicities were consistent with the anti-androgenic mechanism of action of darolutamide, manifesting as effects on male reproductive organs.



| Study Type     | Species    | Duration       | Dose Levels<br>(mg/kg/day)                               | Key Findings<br>& Observed<br>Effect Levels                                                                                                                                     |
|----------------|------------|----------------|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Repeat-Dose    | Rat (Male) | Up to 26 weeks | Not explicitly<br>stated, but<br>effects seen at<br>≥100 | LOAEL: 100 mg/kg/day. Findings: Atrophy of prostate gland, seminal vesicles, testes, and epididymides; hypospermia.[7] [8] This dose represents ~0.6x the human exposure (AUC). |
| Repeat-Dose    | Dog (Male) | Up to 39 weeks | Not explicitly stated, but effects seen at ≥50           | LOAEL: 50 mg/kg/day. Findings: Atrophy of prostate gland, seminal vesicles, testes, and epididymides; hypospermia.[7] [8] This dose represents ~1x the human exposure (AUC).    |
| Acute Toxicity | Rat        | Single Dose    | 1000                                                     | Respiratory effect (decreased tidal volume).[1] No traditional LD50 data available. Overdose is not expected to cause systemic                                                  |



toxicity due to saturable absorption.[9]

LOAEL: Lowest Observed Adverse Effect Level. NOAEL (No Observed Adverse Effect Level) values were not specified in the publicly available regulatory documents.

### Genotoxicity

Darolutamide was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.

| Assay Type                    | Test System                          | Metabolic<br>Activation | Result                            |
|-------------------------------|--------------------------------------|-------------------------|-----------------------------------|
| Bacterial Reverse<br>Mutation | S. typhimurium & E. coli (Ames Test) | With and Without        | Negative                          |
| Chromosomal<br>Aberration     | Cultured Human<br>Lymphocytes        | With and Without        | Positive (at high concentrations) |
| In vivo Micronucleus          | Rat Bone Marrow                      | N/A                     | Negative                          |
| In vivo Comet Assay           | Rat Liver &<br>Duodenum              | N/A                     | Negative                          |

Conclusion: Darolutamide did not induce mutations in the Ames assay and was not genotoxic in vivo. While clastogenic effects were seen in vitro, the overall evidence indicates that darolutamide does not possess a relevant genotoxic potential for human use.

### **Carcinogenicity and Reproductive Toxicity**

- Carcinogenicity: Long-term carcinogenicity studies with darolutamide have not been conducted.
- · Reproductive and Developmental Toxicity:
  - Male Fertility: As noted in the repeat-dose studies, darolutamide administration led to atrophy of male reproductive organs and hypospermia in rats and dogs, which is



consistent with its potent anti-androgenic pharmacology.[7][8]

 Embryo-Fetal Development: Specific animal embryo-fetal developmental toxicology studies were not conducted with darolutamide. However, based on its mechanism of action, it may cause fetal harm, and it is contraindicated for use in women who are or may become pregnant.[4]

### **Safety Pharmacology**

Safety pharmacology studies were conducted to assess the potential effects of darolutamide on the central nervous, cardiovascular, and respiratory systems.



| System                          | Study Type                                                                                                                                                                                                  | Key Findings &<br>Quantitative Data                                                                                                                  |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Central Nervous System<br>(CNS) | In vivo (Rodent)                                                                                                                                                                                            | Preclinical studies demonstrated low penetration of the blood-brain barrier.[10] [11] No seizure potential was observed in preclinical studies. [12] |
| Cardiovascular                  | In vitro hERG Assay                                                                                                                                                                                         | Low-potency hERG channel<br>blocker. Darolutamide IC50:<br>87.9 μM Keto-darolutamide<br>IC50: 8.0 μM[5]                                              |
| In vivo (Dog)                   | IV Bolus (10-20 mg/kg): Caused marked vasodilation and decreased arterial blood pressure. Oral Repeat-Dose (up to 400 mg/kg/day): No remarkable changes in ECG parameters or arterial blood pressure.[1][5] |                                                                                                                                                      |
| Respiratory                     | In vivo (Rat)                                                                                                                                                                                               | Single Oral Dose (1000 mg/kg): Decrease in tidal volume. Oral Repeat-Dose: No adverse respiratory effects noted in rats or dogs.[1]                  |

## **Experimental Protocols**

The following sections describe the general methodologies used in the key non-clinical safety studies. Specific details such as the number of animals per group were not consistently available in public documents.

## **Repeat-Dose Toxicity Studies**



- Objective: To evaluate the potential toxicity of darolutamide following repeated oral administration in a rodent and a non-rodent species.
- Test Systems: Male and female Sprague-Dawley rats (up to 26 weeks) and Beagle dogs (up to 39 weeks).
- Administration: Oral gavage, administered daily.
- Methodology: Animals were assigned to control and multiple dose groups. The studies
  included comprehensive monitoring of clinical signs, body weight, food consumption,
  ophthalmology, electrocardiography (in dogs), clinical pathology (hematology, coagulation,
  and serum chemistry), and urinalysis. At termination, a full necropsy was performed, organs
  were weighed, and a comprehensive set of tissues was collected for histopathological
  examination.
- Key Endpoints: Identification of target organs of toxicity, characterization of the doseresponse relationship, and determination of effect levels (e.g., LOAEL).

#### **Genotoxicity Assays**

- Objective: To assess the potential for darolutamide to induce gene mutations or chromosomal damage.
- Protocols:
  - Ames Test: Standard bacterial strains were exposed to darolutamide at various concentrations, with and without an exogenous metabolic activation system (S9 mix), to detect the induction of reverse mutations.
  - In Vitro Chromosomal Aberration Assay: Human peripheral blood lymphocytes were incubated with various concentrations of darolutamide, with and without S9 mix. Cells were harvested at a pre-determined time, and metaphase chromosomes were examined for structural aberrations.
  - In Vivo Micronucleus Test: Rats were administered darolutamide, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes, an indicator of chromosomal damage.



### **Safety Pharmacology Core Battery**

 Objective: To investigate potential adverse effects on vital organ systems (CNS, cardiovascular, respiratory) in accordance with ICH S7A and S7B guidelines.

#### Protocols:

- Cardiovascular (In Vitro): The potential for inhibition of the hERG potassium channel, a surrogate for proarrhythmic risk, was assessed using a patch-clamp assay in a mammalian cell line expressing the hERG channel.
- Cardiovascular (In Vivo): Telemetered or anesthetized Beagle dogs were administered darolutamide to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
- Respiratory (In Vivo): Rats were administered darolutamide, and respiratory function was assessed using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.



Click to download full resolution via product page



Figure 2: Generalized Workflow for Non-Clinical Toxicology Assessment of Darolutamide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Preliminary Toxicity of Darolutamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544227#preliminary-toxicity-studies-of-darolutamide-d4]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com